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Introduction

The trimethoprim (TMP)-tag system is a powerful and versatile tool for the specific labeling of
proteins in live cells and in vitro. This technology is based on the high-affinity, non-covalent
interaction between the antibiotic trimethoprim and E. coli dihydrofolate reductase (eDHFR).
Proteins of interest are genetically fused to eDHFR, creating a fusion protein that can be
specifically targeted by trimethoprim derivatives conjugated to various probes, such as
fluorescent dyes. The low affinity of trimethoprim for mammalian DHFR ensures minimal
background labeling in cellular studies.[1]

Trimethoprim-PEG3-amine TFA is a key reagent in this system, serving as a linker to
conjugate probes to the trimethoprim moiety. The PEGS3 linker provides a hydrophilic spacer,
which can improve the solubility and reduce steric hindrance of the final conjugate. This
document provides detailed protocols for the use of Trimethoprim-PEG3-amine TFA in protein
labeling, including the preparation of the labeling probe, expression and purification of the
eDHFR fusion protein, and both non-covalent and covalent labeling procedures.

Principle of the TMP-Tag System

The TMP-tag system can be utilized for both non-covalent and covalent labeling of target
proteins.
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» Non-Covalent Labeling: A probe-conjugated trimethoprim derivative binds with high affinity
(Kd ~1 nM) to the eDHFR tag fused to the protein of interest.[1] This interaction is reversible
and allows for dynamic studies.

o Covalent Labeling: For applications requiring a permanent label, a covalent version of the
TMP-tag has been developed. This system employs a proximity-induced reaction where an
engineered cysteine residue on the eDHFR surface (e.g., eDHFR:L28C) reacts with a mild
electrophile, such as an acrylamide group, on the trimethoprim-probe conjugate.[2][3] This
results in an irreversible, covalent bond.

Data Presentation

The efficiency of covalent TMP-tagging has been improved through successive generations of
the trimethoprim-probe conjugate, primarily by optimizing the linker between trimethoprim and
the reactive group.
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Experimental Protocols
Protocol 1: Conjugation of a Fluorescent Dye to
Trimethoprim-PEG3-amine TFA

This protocol describes the conjugation of an amine-reactive fluorescent dye (e.g., an NHS-
ester dye) to Trimethoprim-PEG3-amine TFA.
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Materials:

Trimethoprim-PEG3-amine TFA

Amine-reactive fluorescent dye (NHS ester)

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

Purification column (e.g., C18 reverse-phase HPLC column)
Procedure:

» Dissolve Trimethoprim-PEG3-amine TFA: Dissolve Trimethoprim-PEG3-amine TFA in
anhydrous DMF or DMSO to a final concentration of 10 mM.

» Prepare Dye Solution: Immediately before use, dissolve the amine-reactive fluorescent dye
in anhydrous DMF or DMSO to a final concentration of 10 mM.

e Reaction Setup:

o In a microcentrifuge tube, combine Trimethoprim-PEG3-amine TFA solution and the
fluorescent dye solution at a 1:1.2 molar ratio (Trimethoprim-linker:dye).

o Add 2-3 equivalents of a non-nucleophilic base such as TEA or DIPEA to neutralize the
TFA salt and facilitate the reaction.

o Vortex the mixture gently.

 Incubation: Incubate the reaction mixture for 2-4 hours at room temperature, protected from
light.

e Monitoring the Reaction: The reaction can be monitored by thin-layer chromatography (TLC)
or LC-MS to check for the consumption of the starting materials and the formation of the
product.
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« Purification: Purify the resulting trimethoprim-probe conjugate using reverse-phase HPLC
with a C18 column. Use a gradient of water and acetonitrile, both containing 0.1%
trifluoroacetic acid (TFA), for elution.

o Characterization and Storage: Confirm the identity and purity of the product by mass
spectrometry. Lyophilize the pure fractions and store the final product at -20°C, protected
from light and moisture.

Protocol 2: Expression and Purification of eDHFR
Fusion Protein

This protocol describes the expression of an eDHFR-tagged protein of interest in E. coli and its
subsequent purification. For covalent labeling, an eDHFR variant with a cysteine mutation (e.g.,
L28C) should be used.

Materials:

Expression plasmid containing the gene of interest fused to the eDHFR tag (with or without
the cysteine mutation) in a suitable E. coli expression vector (e.g., pET vector).

E. coli expression strain (e.g., BL21(DE3)).
e LB medium and appropriate antibiotic.
 Isopropyl B-D-1-thiogalactopyranoside (IPTG).

e Lysis buffer (e.g., 50 mM Tris-HCI pH 8.0, 300 mM NacCl, 10 mM imidazole, 1 mg/mL
lysozyme, DNase |, and protease inhibitors).

e Wash buffer (e.g., 50 mM Tris-HCI pH 8.0, 300 mM NacCl, 20 mM imidazole).
 Elution buffer (e.g., 50 mM Tris-HCI pH 8.0, 300 mM NacCl, 250 mM imidazole).
» Ni-NTA affinity resin (for His-tagged fusion proteins).

Procedure:
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Transformation: Transform the expression plasmid into a competent E. coli expression strain.
Plate on an LB agar plate containing the appropriate antibiotic and incubate overnight at
37°C.[7][8]

Starter Culture: Inoculate a single colony into 10 mL of LB medium with the selective
antibiotic and grow overnight at 37°C with shaking.

Large-Scale Culture: Inoculate a large volume of LB medium (e.g., 1 L) with the overnight
starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD600)
reaches 0.6-0.8.[9]

Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
Continue to grow the culture for an additional 3-4 hours at 37°C or overnight at a lower
temperature (e.g., 18-25°C) to improve protein solubility.[9]

Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard
the supernatant. The cell pellet can be stored at -80°C.

Cell Lysis: Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes.
Sonicate the cell suspension on ice to ensure complete lysis.

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell
debris. Collect the supernatant containing the soluble protein fraction.

Affinity Purification (for His-tagged proteins):

[¢]

Equilibrate the Ni-NTA resin with lysis buffer (without lysozyme and DNase 1).

[e]

Load the clarified lysate onto the equilibrated resin and allow it to bind.

[e]

Wash the resin with several column volumes of wash buffer to remove non-specifically
bound proteins.

[e]

Elute the eDHFR fusion protein with elution buffer.

Buffer Exchange and Storage: Exchange the purified protein into a suitable storage buffer
(e.g., PBS) using dialysis or a desalting column. Determine the protein concentration,
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aliquot, and store at -80°C.

Protocol 3: In Vitro Protein Labeling

Materials:

Purified eDHFR fusion protein.
Trimethoprim-probe conjugate.
Labeling buffer (e.g., PBS, pH 7.4).

For covalent labeling with third-generation TMP-tags, 50 uM NADPH can be included to
enhance the reaction rate.[1]

Procedure:

Reaction Setup:

o In a microcentrifuge tube, dilute the purified eDHFR fusion protein in labeling buffer to a

final concentration of 1-10 uM.

o Add the trimethoprim-probe conjugate to the protein solution at a 1.5 to 5-fold molar

excess.
Incubation:
o Non-covalent labeling: Incubate for 30 minutes at room temperature.

o Covalent labeling: Incubate for 1-2 hours at room temperature or 37°C. The incubation
time can be optimized based on the generation of the covalent tag used (see data table).

Removal of Excess Probe: Remove the unreacted trimethoprim-probe conjugate using a
desalting column or dialysis.

Analysis: Analyze the labeled protein by SDS-PAGE followed by in-gel fluorescence
scanning to confirm labeling. The labeling efficiency can be quantified using mass

spectrometry.
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Protocol 4: In-Cell Protein Labeling

Materials:

Mammalian cells expressing the eDHFR fusion protein.

Cell culture medium.

Trimethoprim-probe conjugate stock solution (in DMSO).

Imaging buffer (e.g., HBSS or phenol red-free medium).

Procedure:

Cell Culture and Transfection: Culture and transfect mammalian cells with a plasmid
encoding the eDHFR fusion protein using a standard transfection protocol. Allow for protein
expression for 24-48 hours.

Labeling:

o Dilute the trimethoprim-probe conjugate stock solution in pre-warmed cell culture medium
to the desired final concentration (typically 100 nM - 5 uM).

o Replace the existing medium on the cells with the labeling medium.

Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO2 incubator. The optimal
incubation time and probe concentration should be determined empirically.

Washing: Remove the labeling medium and wash the cells 2-3 times with pre-warmed
imaging buffer to remove excess unbound probe.

Imaging: Image the labeled cells using fluorescence microscopy with the appropriate filter
sets for the chosen fluorescent dye.

Visualizations
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Caption: General experimental workflow for protein labeling using the TMP-tag system.
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Caption: Comparison of non-covalent and covalent TMP-tag labeling mechanisms.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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